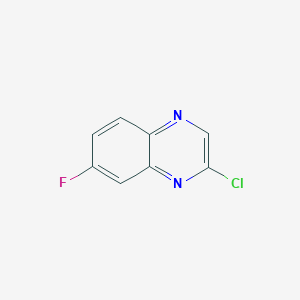
2-Chloro-7-fluoroquinoxaline
概述
描述
2-Chloro-7-fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4ClFN2 . It is a derivative of quinoxaline, which is known for its diverse pharmacological properties.
作用机制
Target of Action
Quinoxaline derivatives, which include 2-chloro-7-fluoroquinoxaline, have been identified as potential antiviral agents . These compounds have shown promising results against various viruses, indicating that they may interact with viral proteins or enzymes .
Mode of Action
It’s known that quinoxaline derivatives can inhibit viral egress, which is the process of releasing new virus particles from the host cell . This suggests that this compound might interact with its targets to prevent the replication or spread of viruses .
Biochemical Pathways
Given its potential antiviral properties, it’s likely that it interferes with the life cycle of viruses, possibly by inhibiting viral replication or assembly .
Result of Action
Based on its potential antiviral properties, it’s likely that it inhibits the replication or spread of viruses within the host organism .
生化分析
Biochemical Properties
This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Cellular Effects
It is known that fluoroquinolones, a class of compounds related to quinoxalines, have a specific mechanism of action that allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Molecular Mechanism
It is known that fluoroquinolones, a class of compounds related to quinoxalines, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase .
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid and is stable under normal conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-fluoroquinoxaline typically involves the reaction of appropriate substituted anilines with fluorinated reagents under controlled conditions. One common method includes the condensation of 2-chloroaniline with 1,2-difluorobenzene in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs cost-effective and green chemistry approaches. These methods focus on minimizing waste and using environmentally friendly reagents. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce energy consumption .
化学反应分析
Types of Reactions: 2-Chloro-7-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-7-fluoroquinoxaline .
科学研究应用
2-Chloro-7-fluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 2-Chloro-6-fluoroquinoxaline
- 2,7-Dichloroquinoxaline
- 6-Bromo-3-chloroquinoxaline
Comparison: Compared to other similar compounds, 2-Chloro-7-fluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both chlorine and fluorine atoms enhances its reactivity and potential as a pharmacological agent .
属性
IUPAC Name |
2-chloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGARDJKGRYPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855795 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233932-59-6 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)

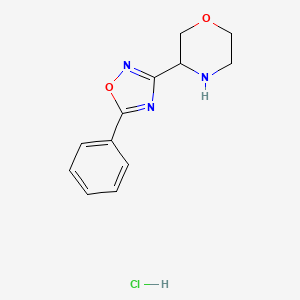
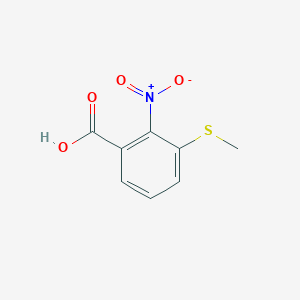
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)
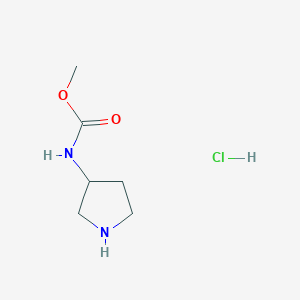
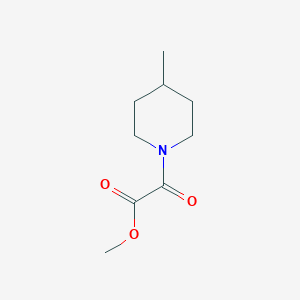
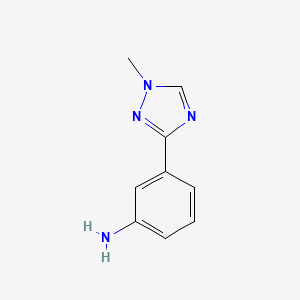
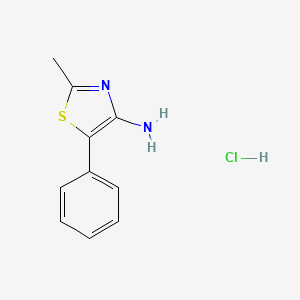

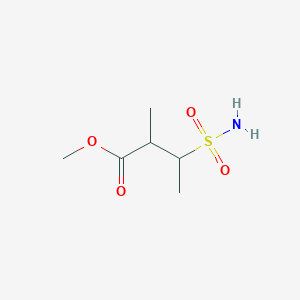
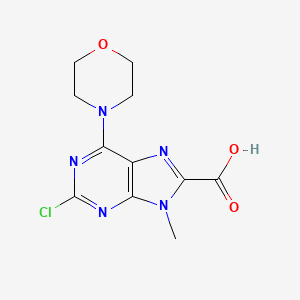
![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
